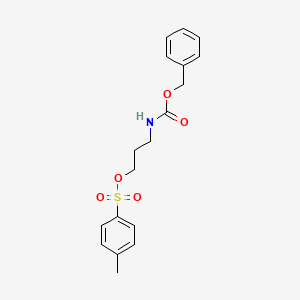

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate

CAS No.: 68076-37-9

Cat. No.: VC18750373

Molecular Formula: C18H21NO5S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68076-37-9 |

|---|---|

| Molecular Formula | C18H21NO5S |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | 3-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C18H21NO5S/c1-15-8-10-17(11-9-15)25(21,22)24-13-5-12-19-18(20)23-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20) |

| Standard InChI Key | WJJVQUFWIDODJM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OCC2=CC=CC=C2 |

Introduction

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate is a complex organic compound featuring a benzyloxycarbonyl group and a sulfonate group. The benzyloxycarbonyl group is commonly used as a protective group in organic synthesis, particularly for amino acids, allowing various chemical transformations without affecting the amino functionality. The sulfonate group enhances solubility and reactivity, making it valuable in biochemical applications.

Synthesis Methods

The synthesis of compounds with similar structures often involves reactions that protect the amino group with a benzyloxycarbonyl group and then attach it to a sulfonate moiety. Specific synthesis methods for 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate are not detailed in available literature, but general approaches include:

-

Protective Group Chemistry: Using the benzyloxycarbonyl group to protect amino groups during synthesis.

-

Sulfonation Reactions: Attaching the sulfonate group to the aromatic ring.

Biological Activities and Potential Applications

While specific biological activities of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate are not well-documented, compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. For instance, benzenesulfonamide derivatives have shown promise as anticancer and antimicrobial agents by inhibiting carbonic anhydrase IX .

Comparison with Similar Compounds

Research Findings and Future Directions

Research on compounds like 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate is crucial for understanding their potential therapeutic roles and mechanisms of action. Interaction studies involving this compound could focus on its ability to inhibit enzymes or interact with biological targets, similar to how benzenesulfonamides inhibit carbonic anhydrase IX .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume